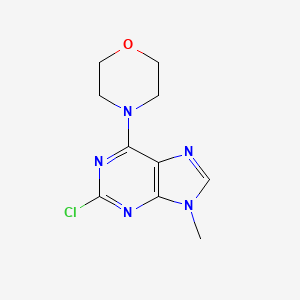

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

描述

属性

IUPAC Name |

4-(2-chloro-9-methylpurin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJALAVZIHBUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254674 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148003-35-3 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine involves multiple steps. One common method includes the reaction of 2-chloro-9-methyl-9H-purine with morpholine under specific conditions. The reaction typically takes place in a solvent such as methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

化学反应分析

Types of Reactions

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various derivatives depending on the nucleophile used .

科学研究应用

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with DNA synthesis.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用机制

The compound exerts its effects primarily by interfering with DNA synthesis. It targets specific enzymes involved in the replication process, leading to the inhibition of cell proliferation. This mechanism is particularly useful in cancer treatment, where rapid cell division is a hallmark.

相似化合物的比较

Physicochemical and Spectroscopic Properties

- NMR Shifts :

- Mass Spectrometry :

Reactivity and Stability

- Chlorine at Position 2 : Facilitates displacement reactions (e.g., with amines or thiols) to generate diverse derivatives, unlike nitro- or unsubstituted analogs .

- Methyl at Position 9 : Reduces steric hindrance compared to cyclohexyl or aryl groups, enhancing synthetic flexibility for further modifications .

- Morpholine at Position 6 : Increases water solubility and bioavailability compared to hydrophobic substituents like pyrrolidinyl .

生物活性

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a nitrogen-containing heterocyclic compound that plays a significant role in medicinal chemistry, particularly as a potential therapeutic agent targeting adenosine receptors. Its unique structural features, including a purine core and a morpholine substituent, contribute to its biological activity, especially in the modulation of various physiological processes.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₀ClN₅O, with a molecular weight of approximately 239.66 g/mol. The presence of chlorine at the 2-position and a methyl group at the 9-position enhances its reactivity and biological interactions.

Adenosine Receptor Antagonism

Research indicates that this compound exhibits selective antagonistic activity at various adenosine receptor subtypes (A1, A2A, A2B, A3). The compound's binding affinity to these receptors has been assessed through radioligand binding assays, demonstrating notable selectivity for A1 and A3 receptors, which are crucial in regulating cardiac function and immune responses .

Table 1: Binding Affinity of this compound to Adenosine Receptors

| Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| A1 | High | Selective |

| A2A | Moderate | Non-selective |

| A2B | Moderate | Non-selective |

| A3 | High | Selective |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the molecular structure significantly impact the compound's receptor selectivity and potency. For instance, compounds with a methyl group at the N-9 position generally show enhanced potency compared to their unsubstituted analogs .

Table 2: Comparison of Structural Variants

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at C-2, methyl at N-9 | Selective antagonist |

| 2-Chloroadenosine | Adenine structure | Agonistic properties |

| 9-Methyladenine | Methyl group at N-9 | Different receptor selectivity |

| 4-(2-Amino-9-methylpurin-6-yl)morpholine | Amino group instead of chlorine | Varies in biological activity |

Anticancer Activity

In one study, derivatives of purinyl thioureido compounds, including this compound, exhibited antimicrobial properties that suggest potential applications in developing new antibiotics. Additionally, its role in inhibiting cell proliferation in cancer cell lines has been explored, indicating its potential as an anticancer agent.

Neurological Applications

The compound's interaction with adenosine receptors is particularly relevant for neurological disorders. Research has shown that antagonism at the A1 receptor can lead to neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

常见问题

Q. What are the optimized synthetic routes for 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine, and how can side reactions be minimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution at the C6 position of a 6-chloropurine precursor. For example, replacing the chloro group with morpholine under basic conditions (e.g., K₂CO₃ in toluene) is a common strategy . Side products like incomplete substitution or N7/N9 regioisomers may arise; purification via column chromatography (EtOAc/hexane gradients) and monitoring by TLC or HPLC are critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy: Use and NMR in DMSO-d₆ to confirm substitution patterns. Key signals include morpholine protons (δ ~3.7–4.3 ppm) and purine C2-Cl (δ ~155–160 ppm in ) .

- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the molecular weight (e.g., observed m/z ~280–400 range depending on substituents) .

- Elemental Analysis: Validate C/H/N ratios to confirm purity (e.g., ±0.3% deviation) .

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystalline material?

Methodological Answer: Dichloromethane/hexane or ethanol/water mixtures are effective for recrystallization. Slow evaporation under reduced pressure minimizes amorphous impurities. For example, compound 3e in was recrystallized from DMSO/water, yielding a purity >99% .

Advanced Research Questions

Q. How does the electronic environment of the morpholine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The morpholine group acts as an electron-donating substituent, stabilizing the purine ring and directing electrophilic attacks to the C8 position. Computational studies (DFT) can map electron density distributions, while experimental validation via Suzuki-Miyaura coupling with arylboronic acids (e.g., using Pd(PPh₃)₄) confirms reactivity patterns .

Q. What strategies can resolve contradictions in NMR data when characterizing derivatives with similar substitution patterns?

Methodological Answer: Discrepancies in chemical shifts (e.g., morpholine carbons at δ ~64–66 ppm vs. δ ~45 ppm in DMSO-d₆) may arise from solvent effects or hydrogen bonding. Use variable-temperature NMR or COSY/NOESY to distinguish between tautomers or conformers . Cross-validate with X-ray crystallography when possible (e.g., used crystallography to resolve sulfonyl-purine structures).

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

Methodological Answer:

- In vitro assays: Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites. LC-MS/MS tracks hydroxylation or demethylation products .

- Radiolabeled studies: Synthesize -labeled analogs (e.g., labeled at the purine C8 position) to quantify excretion pathways in animal models .

Q. What computational tools are recommended to predict binding affinities of this compound to adenosine receptors?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with A₁/A₂ₐ receptors. Validate predictions with competitive binding assays using -labeled antagonists (e.g., CP-945,598 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。